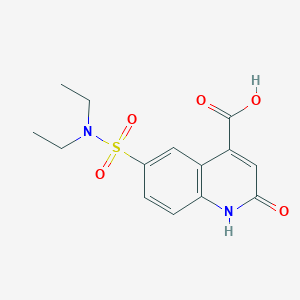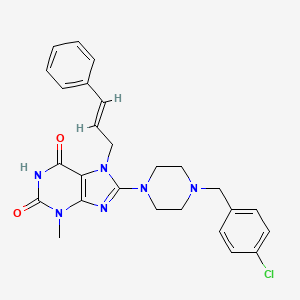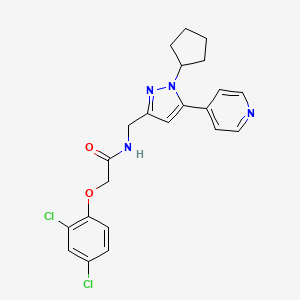
6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid (DHCQ) is a quinoline derivative that has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and inflammation.
科学的研究の応用
Photolabile Protecting Groups
The synthesis and photochemistry of brominated hydroxyquinoline, a photolabile protecting group for carboxylic acids, demonstrates potential applications in protecting sensitive biological molecules. This group shows greater efficiency and sensitivity to photolysis, including multiphoton-induced photolysis, than other photolabile groups, making it suitable for in vivo applications due to its increased solubility and low fluorescence, which are advantageous for caging biological messengers (Fedoryak & Dore, 2002).
Antimalarial Activity
Certain aromatic chelators, including hydroxyquinoline derivatives, have shown significant antimalarial effects in vitro. Their activity is attributed to their ability to inhibit metalloprotein oxidases and to chelate with favorable lipid/water partition coefficients. This suggests a potential for these compounds, including hydroxyquinoline derivatives, in developing new antimalarial treatments (Scheibel & Adler, 1980).
Opioid Receptor Ligands
Hydroxyquinoline derivatives, such as 6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, have been identified as rigid mimics for tyrosine in opioid ligands. This implies their potential application in the design and development of new opioid receptor ligands with significant binding to mu and delta opioid receptors, offering insights into opioid receptor interactions and therapeutic applications (Sperlinga et al., 2005).
Photofading Protection in Recording Systems
Metal carboxylates derived from hydroxyquinoline-2-carboxylic acid and its derivatives have been explored for their potential to protect colorants in information recording systems against photofading. Nickel or zinc salts of these carboxylic acids have been suggested as effective stabilizers for the photofading of indicator dyes, indicating their utility in enhancing the durability and stability of color materials in various recording systems (Oda, 1998).
特性
IUPAC Name |
6-(diethylsulfamoyl)-2-oxo-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-3-16(4-2)22(20,21)9-5-6-12-10(7-9)11(14(18)19)8-13(17)15-12/h5-8H,3-4H2,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCXXWQTSCMBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2558541.png)

![3,5-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2558543.png)
![6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide](/img/structure/B2558550.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2558551.png)
